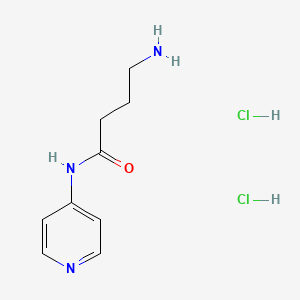
4-amino-N-(pyridin-4-yl)butanamide dihydrochloride
Overview
Description
4-amino-N-(pyridin-4-yl)butanamide dihydrochloride, also known as 4-APB, is an organic compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular weight of 225.7 g/mol. It is a white powder that is soluble in water and ethanol. 4-APB is used in a variety of laboratory experiments and has a number of biochemical and physiological effects.
Scientific Research Applications
Application 1: Non-linear Optics
- Scientific Field: Material Science, Optics .
- Summary of the Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Application 2: Neuroprotective Agents
- Scientific Field: Neuroscience, Pharmacology .
- Summary of the Application: A compound based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold was discovered to have neuroprotective properties . This compound displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .
- Methods of Application: The compound was evaluated for its ability to prevent the fibrillization process using light scattering and a ThT binding assay .
- Results or Outcomes: The compound has been shown to slightly reduce the α-syn aggregation .
Application 3: Layered Materials
- Scientific Field: Material Science .
- Summary of the Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their potential use in layered materials . These materials are of great interest for various applications due to their unique properties .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Application 4: Parkinson’s Disease Treatment
- Scientific Field: Neuroscience, Pharmacology .
- Summary of the Application: A compound based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold was discovered to have neuroprotective properties . This compound displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .
- Methods of Application: The compound was evaluated for its ability to prevent the fibrillization process using light scattering and a ThT binding assay .
- Results or Outcomes: The compound has been shown to slightly reduce the α-syn aggregation .
Application 5: Nanocatalyst for Green Synthesis
- Scientific Field: Green Chemistry, Nanotechnology .
- Summary of the Application: Fe3O4-supported N-pyridin-4-amine-grafted graphene oxide was used as an efficient and magnetically separable novel nanocatalyst for green synthesis of 4H-chromenes and dihydropyrano [2,3-c]pyrazole derivatives in water .
- Methods of Application: The synthesized nanofilms were characterized by scanning electron microscopy, powder X-ray diffraction analysis, Fourier-transform infrared spectroscopy, energy-dispersive X-ray spectroscopy, vibrating-sample magnetometry, and elemental analysis .
- Results or Outcomes: The prepared magnetic amine-functionalized graphene oxide exhibited high catalytic activity for one-pot three-component synthesis of dihydropyrano [2,3-c]pyrazole and tetrahydrobenzo [b]pyran (4H-chromene) derivatives . The catalyst could be easily separated by magnetic decantation and reused for six cycles without significant loss of catalytic activity .
Application 6: Intramolecular Charge-Transfer Enhancement
- Scientific Field: Material Science .
- Summary of the Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their potential use in intramolecular charge-transfer enhancement . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
properties
IUPAC Name |
4-amino-N-pyridin-4-ylbutanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-1-2-9(13)12-8-3-6-11-7-4-8;;/h3-4,6-7H,1-2,5,10H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIZDAIJZCSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(pyridin-4-yl)butanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)


![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)